E-Caffeic acid-T-butyl ester
Description
E-Caffeic acid-T-butyl ester is a phenolic ester derived from caffeic acid (3,4-dihydroxycinnamic acid), where the hydroxyl group of the carboxylic acid is substituted with a tert-butyl (T-butyl) group. The ester retains the catechol moiety (3,4-dihydroxyphenyl group), which is critical for antioxidant activity via hydrogen donation and radical scavenging .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4-8,14-15H,1-3H3/b7-5+ |
InChI Key |
XPTOEJIWXDVJRT-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-Caffeic acid-T-butyl ester typically involves the Steglich esterification method. This method employs dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to avoid the formation of by-products. The general reaction scheme is as follows:
Caffeic acid+tert-Butyl alcoholDCC, DMAPE-Caffeic acid-T-butyl ester+Dicyclohexylurea
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Direct Esterification with tert-Butanol
Caffeic acid undergoes esterification with tert-butanol under acidic or coupling-agent conditions:
-
Catalysts : Toluene-p-sulfonic acid (PTSA) or dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).
-
Solvents : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Reaction Time : 24–72 hours under reflux.
-
Yield : ~40–46% (inferred from analogous phenethyl ester syntheses) .
Key Limitation : Low yields due to steric hindrance from the bulky tert-butyl group and sensitivity of caffeic acid’s catechol moiety .
Acyl Chloride Intermediate Route
Caffeic acid is first converted to its acyl chloride using SOCl₂, then reacted with tert-butanol:
-
Acyl Chloride Formation :
-
Esterification :
Advantage : Higher efficiency compared to direct esterification.
Alkylation of Caffeate Salts
Caffeic acid reacts with β-phenyl ethyl bromide via nucleophilic substitution:
-
Conditions : Hexamethylphosphoramide (HMPA) solvent, NaOH base.
tert-Butyl Ester Cleavage
The tert-butyl group is removed under acidic conditions:
-
Reagents : Aqueous H₃PO₄ (85% v/v), trifluoroacetic acid (TFA), or HCl in dioxane .
-
Selectivity : Does not affect methyl/benzyl esters or ethers .
-
Mechanism : Acid-catalyzed hydrolysis regenerating caffeic acid.
Example :
Conversion to Acid Chlorides
Reaction with SOCl₂ at room temperature:
-
Specificity : tert-Butyl esters react rapidly, while methyl/ethyl esters remain inert .
-
Application : Facilitates further derivatization (e.g., amidation) .
pH and Thermal Stability
-
pH Stability : Decomposes in alkaline conditions (pH > 9) via ester hydrolysis .
-
Thermal Stability : Stable below 100°C; degradation observed at higher temperatures .
Oxidative Reactivity
The catechol moiety retains radical-scavenging activity:
-
Mechanism : Hydrogen atom transfer (HAT) from phenolic –OH groups.
-
Antioxidant Capacity : Reduced compared to free caffeic acid due to esterification .
Reduction of the α,β-Unsaturated Bond
Hydrogenation of the propenoic acid side chain:
Ester Exchange
Transesterification with higher alcohols (e.g., n-octanol):
Scientific Research Applications
E-Caffeic acid-T-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of E-Caffeic acid-T-butyl ester involves its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Similar Caffeic Acid Esters
Structural and Physicochemical Properties
Table 1: Key Properties of Caffeic Acid Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Solubility (LogP)* | CAS Number |
|---|---|---|---|---|---|
| Caffeic Acid (Parent) | C₉H₈O₄ | 180.16 | - | 1.15 (hydrophilic) | 331-39-5 |
| E-Caffeic Acid-T-Butyl Ester | C₁₃H₁₆O₄† | 252.26 | T-butyl | ~3.2 (lipophilic) | 136944-10-0‡ |
| CAPE | C₁₇H₁₆O₄ | 284.31 | Phenethyl | 3.5 | 104594-70-9 |
| Ethyl Caffeate | C₁₁H₁₂O₄ | 208.21 | Ethyl | 2.8 | 66648-50-8 |
| Benzyl Caffeate | C₁₆H₁₄O₄ | 270.28 | Benzyl | 4.1 | 107843-77-6 |
*Estimated using fragment-based methods. †Assumed structure based on tert-butyl substitution. ‡Related butyl ester from .
Key Observations :
- Lipophilicity : The T-butyl group increases LogP compared to ethyl or methyl esters, enhancing membrane permeability but reducing water solubility. CAPE’s phenethyl group further elevates lipophilicity .
- Steric Effects : The bulky T-butyl group may hinder enzyme binding or metabolic hydrolysis, prolonging half-life relative to linear esters like ethyl or n-butyl .
Antioxidant and Anti-Inflammatory Effects
- CAPE : Inhibits COX-2 (IC₅₀: 2.5 µg/mL) and NF-κB activation, suppressing prostaglandin E₂ (PGE₂) synthesis and oxidative stress (e.g., H₂O₂ production) .
- Ethyl Caffeate : Demonstrates radical scavenging (SC₅₀: 17.5 µM in FRAP assay), comparable to ascorbic acid .
- T-Butyl Ester : Expected to retain antioxidant capacity via catechol moieties but may exhibit delayed cellular uptake due to steric bulk .
Anticancer and Pro-Apoptotic Activity
- CAPE : Induces apoptosis in transformed cells via mitochondrial depolarization, caspase-3/8 activation, and Mcl-1 downregulation (EC₅₀: 10–20 µM) .
- Octyl Caffeate (CAO) : More potent than CAPE in triggering apoptosis, suggesting longer alkyl chains enhance membrane interaction .
- T-Butyl Ester : The branched alkyl chain might reduce potency compared to linear analogs (e.g., octyl) but improve stability in vivo.
Biological Activity
E-Caffeic acid-T-butyl ester (CABE) is a derivative of caffeic acid, a naturally occurring phenolic compound widely recognized for its diverse biological activities. This article explores the biological activity of CABE, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
CABE is synthesized from caffeic acid and tert-butyl alcohol. Its molecular structure features a caffeic acid backbone with a tert-butyl ester group, which enhances its lipophilicity compared to caffeic acid itself. This modification is believed to influence its biological activity and bioavailability.
Antioxidant Activity
CABE exhibits significant antioxidant properties, which have been demonstrated in various studies. The compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Research Findings
- Cellular Protection : In HepG2 cells treated with tert-butyl hydroperoxide (t-BHP), CABE significantly reduced lipid peroxidation and improved cell viability compared to untreated controls. This protective effect was attributed to the activation of the Nrf2 signaling pathway, which regulates antioxidant response elements .
- IC50 Values : The IC50 value for CABE's protective effect against t-BHP-induced oxidative stress was found to be approximately 12.7 μM, indicating a potent antioxidant capability compared to other caffeic acid derivatives .
Anti-inflammatory Activity
CABE also demonstrates notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.
- NF-κB Inhibition : CABE inhibits the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Experimental Evidence : Studies have shown that CABE significantly reduces the expression of COX-2 in inflammatory cell models, further supporting its role as an anti-inflammatory agent .
Anticancer Properties
The anticancer potential of CABE has garnered attention in recent years, with research indicating its effectiveness against various cancer cell lines.
Case Studies
- Colon Cancer : In vitro studies demonstrated that CABE induces apoptosis in colon cancer cells via the activation of caspase pathways. The compound's mechanism involves the modulation of β-catenin/T-cell factor signaling pathways, leading to growth arrest in cancer cells .
- Comparative Efficacy : When compared to other derivatives like caffeic acid phenethyl ester (CAPE), CABE exhibited superior cytotoxic effects against several cancer types, including breast and prostate cancers .
Comparative Biological Activities of Caffeic Acid Derivatives
The following table summarizes the biological activities of various caffeic acid derivatives, including CABE:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | IC50 (μM) |
|---|---|---|---|---|
| CABE | High | Moderate | High | 12.7 |
| CAPE | Moderate | High | Moderate | 12.1 |
| CAOE | High | Low | Moderate | 5.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
